AC-P-Bromo-DL-phe-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

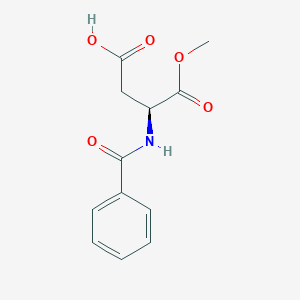

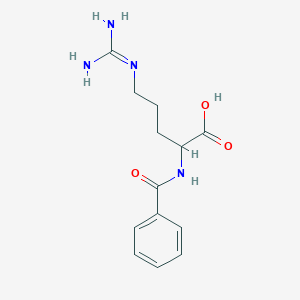

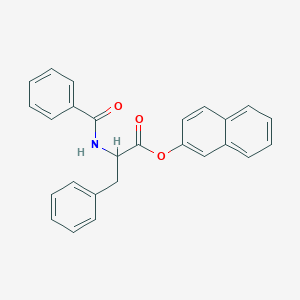

AC-P-Bromo-DL-phe-OH, also known as N-ALPHA-ACETYL-P-BROMO-DL-PHENYLALANINE or ACETYL-4-BROMO-DL-PHENYLALANINE, is a chemical compound with the molecular formula C11H12BrNO3 .

Molecular Structure Analysis

The molecular structure of AC-P-Bromo-DL-phe-OH was examined using various spectroscopic techniques such as FT-IR, FT-Raman, UV, 1H, and 13C NMR . The geometrical parameters and energies were obtained from DFT/B3LYP method with 6–311++G (d,p) basis sets calculations .Chemical Reactions Analysis

The specific chemical reactions involving AC-P-Bromo-DL-phe-OH are not provided in the search results .Physical And Chemical Properties Analysis

AC-P-Bromo-DL-phe-OH has a molecular weight of 286.13 and is soluble in DMSO . It’s worth noting that the physical and chemical properties of a compound can greatly influence its reactivity and behavior in different environments .科学的研究の応用

Chemical Transformations and Reactivity

Hydrogenolysis of Benzene Derivatives : AC-P-Bromo-DL-phe-OH, related to activated carbon (AC) and bromophenyl groups, may participate in hydrogenolysis reactions. Studies on benzene derivatives show that substances like bromobenzene undergo easy hydrogenolysis in flow reactors packed with activated carbon and hydrogen, hinting at possible reactivity paths for similar brominated compounds (Arends et al., 1996).

Peptide Research

Conformational Studies : The conformational structure of peptides, including components similar to AC-P-Bromo-DL-phe-OH, is a crucial area of research. For instance, the solution conformation of peptides containing (D)Phe-Pro sequences, similar to the structure of AC-P-Bromo-DL-phe-OH, has been studied for their activity and structure, revealing significant insights into the interactions within the active sites of enzymes and the binding processes involved (Lim et al., 1993).

Catalysis and Reaction Mechanisms

Activation in Peptide Synthesis : Lithium salts have been used to activate components like Ac-Phe-OH, a structure akin to AC-P-Bromo-DL-phe-OH, for coupling reactions in peptide synthesis. This demonstrates the potential of AC-P-Bromo-DL-phe-OH in facilitating or undergoing similar synthetic transformations (Thaler et al., 1991).

Environmental Applications

Activated Carbon for Dye Removal : The interaction of activated carbon with compounds similar to AC-P-Bromo-DL-phe-OH can be pivotal in environmental processes. For instance, activated carbon's role in dye adsorption and its catalytic ability in generating oxidizing agents like hydroxyl radicals has been studied, which might be applicable to the structural relatives of AC-P-Bromo-DL-phe-OH (Mezohegyi et al., 2012).

Biochemical and Molecular Studies

Ribosomal Function Studies : In the context of ribosomal functions, the contributions of various acylaminoacylated mononucleotides, akin to the AC-P-Bromo-DL-phe-OH structure, have been explored. These studies provide insights into the biochemical mechanisms and interactions at the molecular level, potentially relevant to the biochemical pathways involving AC-P-Bromo-DL-phe-OH (Dorner et al., 2003).

作用機序

Safety and Hazards

特性

IUPAC Name |

2-acetamido-3-(4-bromophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCUXIARELPUCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409140 |

Source

|

| Record name | AC-P-BROMO-DL-PHE-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AC-P-Bromo-DL-phe-OH | |

CAS RN |

273730-59-9 |

Source

|

| Record name | AC-P-BROMO-DL-PHE-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2R)-5-(Diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride](/img/structure/B556304.png)